molecular formula C10H9ClN2O2 B6632268 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide

2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide

Cat. No. B6632268
M. Wt: 224.64 g/mol
InChI Key: ITQUWCYGRRUIIE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide, also known as CCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCMA is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has some limitations as well. It is insoluble in water and requires the use of organic solvents for dissolution. 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide is also cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide. One area of interest is the development of 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide and its potential targets. 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide could also be studied in combination with other drugs to determine its synergistic effects. Finally, 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide could be tested in animal models of various diseases to determine its therapeutic potential.
Conclusion:
In conclusion, 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide is a promising compound with potential applications in various fields. Its anti-inflammatory, analgesic, and anti-tumor activities make it a promising candidate for drug development. The synthesis method of 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide is relatively simple and it is readily available for laboratory experiments. Although 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has some limitations, its advantages make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide involves the reaction of 4-cyano-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions and the product is obtained in high yield after purification by recrystallization. The chemical structure of 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide is shown below:

Scientific Research Applications

2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has been extensively studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-9-4-7(6-12)2-3-8(9)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQUWCYGRRUIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-cyano-2-methoxyphenyl)acetamide

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